4-(2-Acetyl-3-oxo-1-butenyl)benzenecarboxylic acid

Description

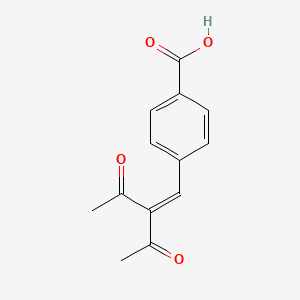

4-(2-Acetyl-3-oxo-1-butenyl)benzenecarboxylic acid (CAS 119757-24-3) is a substituted benzoic acid derivative with the molecular formula C₁₃H₁₂O₄ and a molar mass of 232.23 g/mol. Key physicochemical properties include:

- Density: 1.245 ± 0.06 g/cm³ (predicted)

- Boiling Point: 489.2 ± 40.0 °C (predicted)

- pKa: 4.00 ± 0.10 (predicted) .

The compound features a benzoic acid backbone modified by a 2-acetyl-3-oxo-1-butenyl substituent at the para position. This substituent introduces conjugated ketone and acetyl groups, which influence electronic properties and reactivity. The electron-withdrawing nature of these groups likely enhances the acidity of the carboxylic acid moiety compared to unsubstituted benzoic acid (pKa ~ 4.2) .

Properties

IUPAC Name |

4-(2-acetyl-3-oxobut-1-enyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c1-8(14)12(9(2)15)7-10-3-5-11(6-4-10)13(16)17/h3-7H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWPCVQXBBFGWQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=CC1=CC=C(C=C1)C(=O)O)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(2-Acetyl-3-oxo-1-butenyl)benzenecarboxylic acid involves several steps. One common synthetic route includes the reaction of 4-hydroxybenzoic acid with acetylacetone under acidic conditions to form the desired product. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of the 2-acetyl-3-oxo-1-butenyl group.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

4-(2-Acetyl-3-oxo-1-butenyl)benzenecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the ketone group to an alcohol.

Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to achieve the desired products.

Scientific Research Applications

4-(2-Acetyl-3-oxo-1-butenyl)benzenecarboxylic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role in drug development.

Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 4-(2-Acetyl-3-oxo-1-butenyl)benzenecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and the biological context. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

(a) 4-Benzyloxybenzoic Acid Methyl Ester (, Item 15)

- Structure : A benzoic acid methyl ester with a benzyloxy group at the para position.

- Key Differences :

- The ester group (-COOCH₃) replaces the carboxylic acid (-COOH), reducing polarity and solubility in aqueous media.

- The benzyloxy group (-OCH₂C₆H₅) is less electron-withdrawing than the acetyl-oxo-butenyl substituent, resulting in a higher pKa (ester pKa ~ 5–6 vs. 4.00 for the target compound).

- Applications : Esters like this are often used as intermediates in pharmaceutical synthesis due to their lipophilicity .

(b) 4-(3-Oxo-1,3,4,5,6,7-hexahydro-2H-indazol-2-yl)-benzenecarboxylic Acid (CAS 866018-45-3, )

- Structure : A benzoic acid derivative with a hexahydroindazol-3-one substituent.

- Key Differences: The hexahydroindazolone group introduces a bulky, heterocyclic moiety, increasing molar mass (258.27 g/mol vs. 232.23 g/mol for the target compound).

(c) Simpler Benzenecarboxylic Acids (e.g., unsubstituted benzoic acid)

Data Table: Comparative Properties

| Compound Name | CAS | Molecular Formula | Molar Mass (g/mol) | Density (g/cm³) | Boiling Point (°C) | pKa |

|---|---|---|---|---|---|---|

| 4-(2-Acetyl-3-oxo-1-butenyl)benzenecarboxylic acid | 119757-24-3 | C₁₃H₁₂O₄ | 232.23 | 1.245 ± 0.06 | 489.2 ± 40.0 | 4.00 |

| 4-Benzyloxybenzoic Acid Methyl Ester | Not provided | C₁₅H₁₄O₃ | 242.27 | Not available | Not available | ~5–6 |

| 4-(3-Oxo-hexahydroindazol-2-yl)-benzenecarboxylic acid | 866018-45-3 | C₁₄H₁₄N₂O₃ | 258.27 | Not available | Not available | Not available |

| Benzoic Acid | 65-85-0 | C₇H₆O₂ | 122.12 | 1.27 | 249.2 | 4.20 |

Research Findings and Functional Implications

Acidity and Reactivity :

- The acetyl-oxo-butenyl group in the target compound enhances acidity (pKa 4.00) compared to unsubstituted benzoic acid (pKa 4.20) due to electron-withdrawing effects .

- The α,β-unsaturated ketone in the substituent may render the compound reactive toward nucleophiles (e.g., in Michael addition reactions), a feature absent in simpler analogues like 4-benzyloxy derivatives .

Thermal Stability :

- The predicted high boiling point (489.2°C) suggests strong intermolecular interactions (e.g., hydrogen bonding via carboxylic acid and ketone groups), similar to other polyfunctional aromatics .

Applications :

- Unlike soil biomarkers such as benzenepolycarboxylic acids (used in black carbon studies ), the target compound’s complex structure may suit pharmaceutical or agrochemical applications (e.g., as a synthon for bioactive molecules).

Biological Activity

Overview

4-(2-Acetyl-3-oxo-1-butenyl)benzenecarboxylic acid, with a molecular formula of C13H12O4, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is synthesized through the reaction of 4-hydroxybenzoic acid with acetylacetone under acidic conditions, typically involving a catalyst like sulfuric acid at elevated temperatures.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. It is believed to act as an inhibitor or activator of various enzymes, receptors, and signaling pathways, which could lead to significant therapeutic effects, especially in cancer treatment. The compound may inhibit enzymes involved in cell proliferation, suggesting potential anticancer properties.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both gram-positive and gram-negative bacteria. The mechanism underlying this activity may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

The compound has been evaluated for its cytotoxic effects on several cancer cell lines. Studies suggest that it can induce apoptosis in cancer cells by activating caspase pathways and modulating the expression of pro-apoptotic and anti-apoptotic proteins. For instance, in a study involving human breast cancer cells, treatment with this compound resulted in significant reductions in cell viability and increased rates of apoptosis compared to control groups.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response. This suggests its potential use in treating inflammatory diseases.

Study 1: Antimicrobial Activity

In a controlled laboratory setting, the efficacy of this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, indicating strong antimicrobial properties.

Study 2: Anticancer Efficacy

A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. Results demonstrated a dose-dependent decrease in cell viability with an IC50 value of 25 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells, supporting its potential as an anticancer agent.

Data Table: Biological Activity Summary

| Activity | Target | Effect | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 50 µg/mL | |

| Antimicrobial | Escherichia coli | MIC = 50 µg/mL | |

| Anticancer | MCF-7 breast cancer cells | IC50 = 25 µM | |

| Anti-inflammatory | Pro-inflammatory cytokines | Inhibition observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.